molecular formula C18H29N7O B5574485 1-(5-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

1-(5-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

Cat. No.: B5574485
M. Wt: 359.5 g/mol
InChI Key: SUXYMSFLSPWPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine is a useful research compound. Its molecular formula is C18H29N7O and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.24335857 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrazole and Piperidine Compounds in Dopamine Receptor Modulation

Compounds containing pyrazole and piperidine groups have been studied for their affinity and selectivity towards dopamine receptors. For instance, pyrazole derivatives have shown potential as selective ligands for the human dopamine D4 receptor, indicating their relevance in research targeting psychiatric disorders and neurodegenerative diseases. These compounds' ability to modulate dopamine receptor activity suggests potential applications in developing treatments for conditions like schizophrenia, Parkinson's disease, and other disorders associated with dopamine system dysregulation M. Rowley et al., 1997.

Structural and Molecular Studies

The study of pyrazole/piperidine/aniline moieties within s-triazine derivatives has been conducted to understand their molecular structure better. Investigations into these compounds using X-ray crystallography, combined with Hirshfeld and DFT calculations, have provided insights into intermolecular interactions and electronic properties. This research is crucial for the design of new materials and molecules with tailored properties for specific applications, ranging from catalysis to drug design Ihab Shawish et al., 2021.

Antimicrobial and Anti-inflammatory Applications

Compounds featuring pyrazole and piperidine groups have been evaluated for their antimicrobial and anti-inflammatory activities. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed promising results against bacterial biofilms and MurB inhibitors, suggesting their potential in addressing bacterial resistance and treating infections Ahmed E. M. Mekky, S. Sanad, 2020.

Properties

IUPAC Name

[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N7O/c1-13(2)25-11-15(10-19-25)18(26)24-8-6-14(7-9-24)17-21-20-16(23(17)5)12-22(3)4/h10-11,13-14H,6-9,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXYMSFLSPWPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)N2CCC(CC2)C3=NN=C(N3C)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.